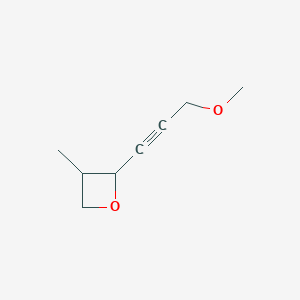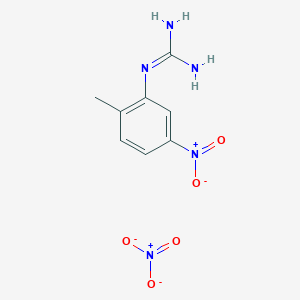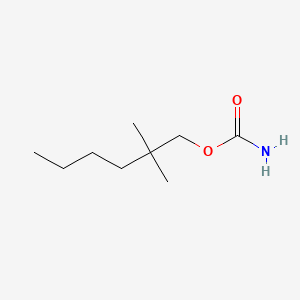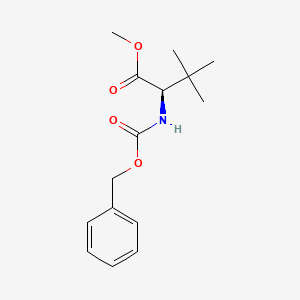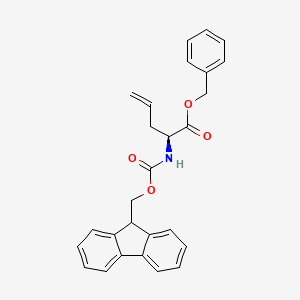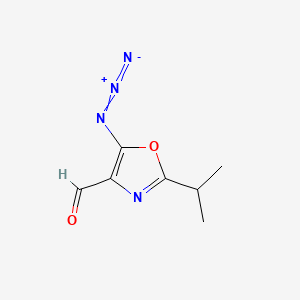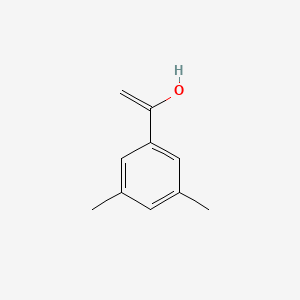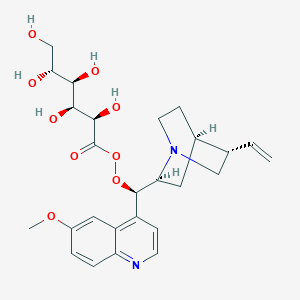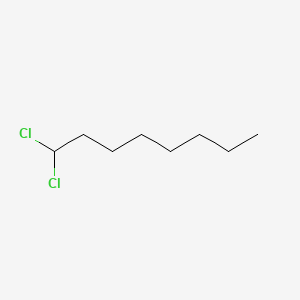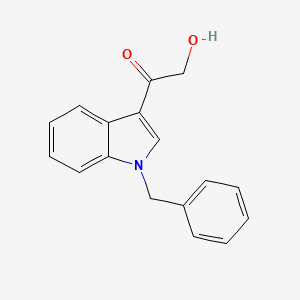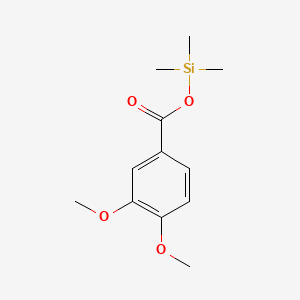
Trimethylsilyl 3,4-dimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl 3,4-dimethoxybenzoate is an organic compound with the molecular formula C₁₂H₁₈O₄Si. It is a derivative of 3,4-dimethoxybenzoic acid, where the carboxyl group is esterified with a trimethylsilyl group. This compound is of interest in organic synthesis and analytical chemistry due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethylsilyl 3,4-dimethoxybenzoate can be synthesized through the esterification of 3,4-dimethoxybenzoic acid with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, with the trimethylsilyl chloride acting as the silylating agent:
3,4-Dimethoxybenzoic acid+Trimethylsilyl chloride→Trimethylsilyl 3,4-dimethoxybenzoate+Hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylsilyl 3,4-dimethoxybenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3,4-dimethoxybenzoic acid and trimethylsilanol.
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The aromatic ring and methoxy groups can participate in oxidation and reduction reactions, although these are less common for the ester itself.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as halides or alkoxides.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Hydrolysis: 3,4-Dimethoxybenzoic acid and trimethylsilanol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl 3,4-dimethoxybenzoate has several applications in scientific research:
Analytical Chemistry: Used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) to improve the volatility and stability of analytes.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the preparation of silicon-containing polymers and materials.
Biological Studies: Employed in the modification of biomolecules for enhanced detection and analysis.
Wirkmechanismus
The mechanism of action of trimethylsilyl 3,4-dimethoxybenzoate primarily involves the reactivity of the trimethylsilyl group. This group can be easily cleaved under specific conditions, releasing the active 3,4-dimethoxybenzoic acid. The trimethylsilyl group also enhances the lipophilicity of the compound, facilitating its interaction with hydrophobic environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl benzoate: Similar ester but without the methoxy groups.
Trimethylsilyl 4-methoxybenzoate: Contains a single methoxy group.
Trimethylsilyl 3,4,5-trimethoxybenzoate: Contains an additional methoxy group.
Uniqueness
Trimethylsilyl 3,4-dimethoxybenzoate is unique due to the presence of two methoxy groups on the aromatic ring, which can influence its reactivity and interactions. The combination of the trimethylsilyl ester and the methoxy groups makes it particularly useful in specific synthetic and analytical applications.
Eigenschaften
CAS-Nummer |
2078-16-2 |
|---|---|
Molekularformel |
C12H18O4Si |
Molekulargewicht |
254.35 g/mol |
IUPAC-Name |
trimethylsilyl 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C12H18O4Si/c1-14-10-7-6-9(8-11(10)15-2)12(13)16-17(3,4)5/h6-8H,1-5H3 |
InChI-Schlüssel |
JZIXRRXJQVBHJP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)O[Si](C)(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3a-Dihydroimidazo[1,2-a]quinoxaline](/img/structure/B13816316.png)
